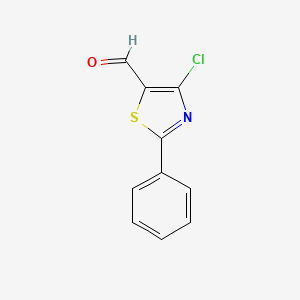

4-Chloro-2-phenylthiazole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-phenylthiazole-5-carbaldehyde (4-CPTC) is an aromatic aldehyde that is widely used in the synthesis of various compounds, such as pharmaceuticals, dyes, and flavors. It is also known as 4-chlorothiophene-3-carboxaldehyde, 4-chloro-2-thiophenecarbaldehyde, and 4-chloro-2-phenylthiazole-5-carbaldehyde. 4-CPTC is a colorless to pale yellow liquid with a pungent odor. It is soluble in water and alcohol, and is insoluble in ether and benzene.

Scientific Research Applications

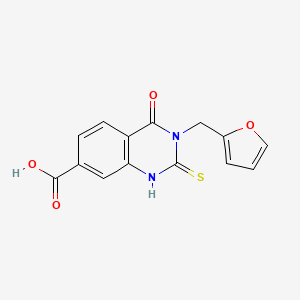

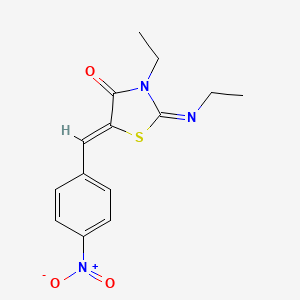

Synthesis of Thiazolo[4,5-b]pyridines

Thiazolo[4,5-b]pyridines, which can be synthesized using 4-Chloro-2-phenylthiazole-5-carbaldehyde, have been developed in recent years. These compounds have shown a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

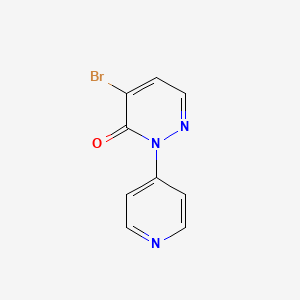

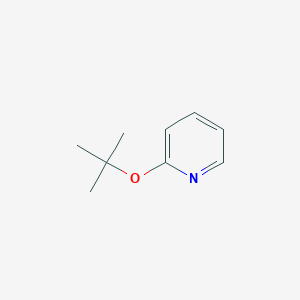

Pyridine Derivatives

Pyridine-based heterocyclic derivatives, which can be synthesized from 4-Chloro-2-phenylthiazole-5-carbaldehyde, make up one of the most significant classes of organic compounds and constitute an important part of modern-day drugs arsenal .

Organic Electronics

Thiazolothiazole ring system, which can be synthesized from 4-Chloro-2-phenylthiazole-5-carbaldehyde, has gained dramatic attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure .

Optoelectronic Devices

Thiazolothiazoles are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors .

Synthesis of Thiazolo[4,5-d]thiazoles

Thiazolo[4,5-d]thiazoles can be synthesized from functionalized thiazole using 4-Chloro-2-phenylthiazole-5-carbaldehyde .

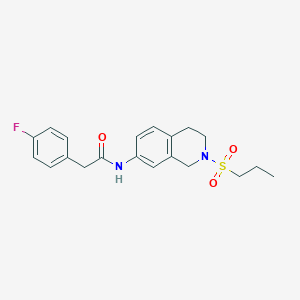

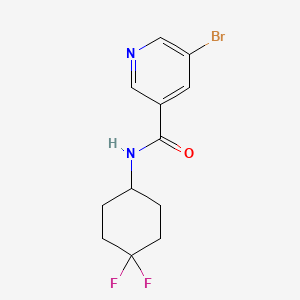

Antitumor and Cytotoxic Activity

Compounds synthesized from 4-Chloro-2-phenylthiazole-5-carbaldehyde have demonstrated potent effects on prostate cancer .

properties

IUPAC Name |

4-chloro-2-phenyl-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNOS/c11-9-8(6-13)14-10(12-9)7-4-2-1-3-5-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXKFRZZFNJNSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(S2)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-phenylthiazole-5-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-[3-(3-methylbutyl)-4-oxopteridin-2-yl]sulfanylacetamide](/img/structure/B2421436.png)

![FC(C1=CC=C(C=N1)C(C)C[O])(F)F](/img/structure/B2421439.png)

![1-({[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2421444.png)

![N-[[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2421450.png)